molecular formula C18H14N4OS B2796406 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1207025-77-1

1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)urea

Cat. No.: B2796406
CAS No.: 1207025-77-1
M. Wt: 334.4
InChI Key: HBVMZULHKRZDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)urea is a complex organic compound that features both benzimidazole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Coupling with Thiophene: The benzimidazole derivative is then coupled with a thiophene derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Urea Formation: The final step involves the reaction of the coupled product with an isocyanate to form the urea linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly on the benzimidazole ring, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonylated benzimidazole derivatives.

Scientific Research Applications

1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting key enzymes and disrupting cellular processes. The thiophene ring may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of thiophene.

    1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(pyridin-2-yl)urea: Contains a pyridine ring instead of thiophene.

    1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(benzofuran-2-yl)urea: Features a benzofuran ring.

Uniqueness

1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)urea is unique due to the presence of both benzimidazole and thiophene rings, which confer distinct electronic and steric properties. These properties can enhance its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c23-18(22-16-9-4-10-24-16)19-13-6-3-5-12(11-13)17-20-14-7-1-2-8-15(14)21-17/h1-11H,(H,20,21)(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVMZULHKRZDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.